molecular formula C11H10N4OS2 B1224367 N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide

Cat. No.: B1224367
M. Wt: 278.4 g/mol
InChI Key: VLOBVPWHRDRZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide is an aromatic amide.

Scientific Research Applications

Synthesis and Heterocyclic Applications

The compound N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide has been recognized for its significance in the field of synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Gouda et al. (2015) explored the utility of a similar compound, 2-cyano-N-(2-hydroxyethyl) acetamide, emphasizing its role as an important intermediate for synthesizing a wide range of synthetically useful and novel heterocyclic systems. This implies that compounds with a similar structure or functional groups might be valuable intermediates in the creation of complex molecules, potentially including pharmaceuticals and agrochemicals (Gouda et al., 2015).

Biological and Pharmacological Insights

While direct information on this compound is limited, insights can be drawn from studies on structurally related compounds. For instance, the biological activities of acetamide and its derivatives, including their toxicological aspects, have been a subject of investigation. Kennedy (2001) provided a comprehensive review of the biological responses of acetamide and related compounds, suggesting that the type and amount of information available reflect both the biology of the material and its usage or proposed usage (Kennedy, 2001). Similarly, the thiophene analogues of carcinogens, which bear structural resemblance to the compound , have been evaluated for their potential carcinogenicity, suggesting that such structural motifs are of interest in understanding biological interactions and potential effects (Ashby et al., 1978).

Properties

Molecular Formula

C11H10N4OS2

Molecular Weight

278.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C11H10N4OS2/c1-15-4-3-13-11(15)18-7-9(16)14-10-8(6-12)2-5-17-10/h2-5H,7H2,1H3,(H,14,16)

InChI Key

VLOBVPWHRDRZQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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